(2,5-Dichlorothiophen-3-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl2NS/c6-4-1-3(2-8)5(7)9-4/h1H,2,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIAAYWZREIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CN)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,5 Dichlorothiophen 3 Yl Methanamine
Retrosynthetic Analysis and Key Disconnection Strategies
A retrosynthetic analysis of (2,5-Dichlorothiophen-3-yl)methanamine reveals two primary disconnection points, leading to logical and commonly employed synthetic pathways. The most straightforward disconnection is at the C-N bond of the aminomethyl group, suggesting a precursor such as a (2,5-dichlorothiophen-3-yl)methyl halide or a related electrophile that can be reacted with an ammonia (B1221849) equivalent.
A more versatile and widely used approach involves disconnecting the C-C bond between the thiophene (B33073) ring and the aminomethyl carbon. This points to two main classes of precursors: a 3-formyl or 3-acyl-2,5-dichlorothiophene, which can be converted to the amine via reductive amination, or a 2,5-dichloro-3-thiophenecarbonitrile, which can be reduced to the primary amine. These strategies are generally preferred due to the accessibility of the required reagents and the reliability of the transformations.
Synthesis of the 2,5-Dichlorothiophene (B70043) Core and its Functionalization
The foundation of the synthesis is the preparation of the 2,5-dichlorothiophene scaffold. This is typically achieved through the controlled chlorination of thiophene or a suitable precursor, followed by the introduction of a functional group at the 3-position.
Regioselective Dichlorination of Thiophene Precursors
The direct chlorination of thiophene tends to yield a mixture of chlorinated products, including mono-, di-, tri-, and tetrachlorothiophenes, as well as addition products. google.com To achieve a higher yield of the desired 2,5-dichloro isomer, a multi-step approach is often employed. One documented method involves the chlorination of 2-chlorothiophene. google.com The initial chlorination of thiophene can produce 2-chlorothiophene, which is then isolated and subjected to a second chlorination step. This process favors the formation of 2,5-dichlorothiophene due to the directing effects of the existing chlorine substituent. google.com The reaction mixture is typically treated with an alkali, such as potassium hydroxide, to decompose any unstable chlorine addition byproducts, followed by distillation to isolate the 2,5-dichlorothiophene. google.com
Introduction of Electrophilic or Nucleophilic Handles at the 3-Position
With the 2,5-dichlorothiophene core in hand, the next critical step is the introduction of a functional group at the 3-position, which is activated for electrophilic substitution.
Friedel-Crafts Acylation: A common method to introduce an acyl group is the Friedel-Crafts acylation. For instance, 3-acetyl-2,5-dichlorothiophene (B158969) can be synthesized by reacting 2,5-dichlorothiophene with acetyl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as carbon disulfide (CS₂). chemicalbook.com This reaction proceeds with good yield and provides a key intermediate for the subsequent reductive amination pathway. chemicalbook.com
| Reactants | Catalyst | Solvent | Reaction Conditions | Yield |
| 2,5-Dichlorothiophene, Acetyl Chloride | Anhydrous AlCl₃ | Carbon Disulfide | Room temperature, 24h | 80% chemicalbook.com |
Formylation: The introduction of a formyl group (-CHO) at the 3-position can be achieved through several methods. The Vilsmeier-Haack reaction is a widely used technique for the formylation of electron-rich aromatic and heteroaromatic compounds. google.commdpi.combyjus.com This reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile. google.commdpi.combyjus.com Alternatively, ortho-lithiation followed by quenching with a formylating agent like DMF is another powerful strategy. nih.gov This involves deprotonation at the 3-position of 2,5-dichlorothiophene using a strong base such as n-butyllithium (n-BuLi) at low temperatures, followed by the addition of DMF to introduce the aldehyde functionality. nih.govyoutube.com
Cyanation: To introduce a nitrile group (-CN), a 3-halo-2,5-dichlorothiophene precursor would typically be required. This could potentially be synthesized and then subjected to a nucleophilic substitution with a cyanide salt, such as copper(I) cyanide or zinc cyanide, often with palladium catalysis. beilstein-journals.org
Formation of the Aminomethyl Moiety
The final stage of the synthesis involves the conversion of the functional group at the 3-position into the target aminomethyl group.
Reductive Amination of Corresponding Aldehydes or Ketones
Reductive amination is a highly versatile and widely employed method for the synthesis of amines from aldehydes or ketones. libretexts.orgscribd.com This one-pot reaction involves the initial formation of an imine or enamine intermediate from the carbonyl compound and an amine (in this case, ammonia or an ammonia source), which is then reduced in situ to the desired amine. libretexts.orgscribd.com
For the synthesis of this compound, either 2,5-dichloro-3-thiophenecarboxaldehyde or 3-acetyl-2,5-dichlorothiophene could serve as the starting material. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting carbonyl group. youtube.comyoutube.com Catalytic hydrogenation over a metal catalyst such as nickel or palladium is another effective method. youtube.com
A specific variant of reductive amination is the Leuckart-Wallach reaction, which uses formic acid or its derivatives (like ammonium (B1175870) formate) as both the reducing agent and the nitrogen source. mdpi.comscribd.com This reaction is typically carried out at elevated temperatures and would convert 3-acetyl-2,5-dichlorothiophene directly to the corresponding amine. mdpi.comscribd.com
| Carbonyl Precursor | Amine Source | Reducing Agent/Method |
| 2,5-Dichloro-3-thiophenecarboxaldehyde | Ammonia | Sodium cyanoborohydride |
| 3-Acetyl-2,5-dichlorothiophene | Ammonia | Catalytic Hydrogenation (e.g., H₂/Ni) |
| 3-Acetyl-2,5-dichlorothiophene | Ammonium formate | Leuckart-Wallach Reaction |
Reduction of Nitrile Precursors
An alternative and very effective route to primary amines is the reduction of a nitrile. If 2,5-dichloro-3-thiophenecarbonitrile is synthesized, it can be reduced to this compound. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LAH) in an anhydrous ether solvent. byjus.comdavuniversity.org LAH is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitriles, to amines. byjus.comdavuniversity.org
Catalytic hydrogenation is also a viable method for nitrile reduction. nih.gov This typically involves reacting the nitrile with hydrogen gas under pressure in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or cobalt-based catalysts. nih.govgoogle.com The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity for the primary amine. nih.gov
| Nitrile Precursor | Reducing Agent/Method |
| 2,5-Dichloro-3-thiophenecarbonitrile | Lithium Aluminum Hydride (LAH) |
| 2,5-Dichloro-3-thiophenecarbonitrile | Catalytic Hydrogenation (e.g., H₂/Raney Ni) |
Multi-Step Conversions from Carboxylic Acid Derivatives (e.g., via amides or esters)
A prominent and reliable route to this compound involves a multi-step sequence commencing with a carboxylic acid derivative of 2,5-dichlorothiophene. This approach typically proceeds through an amide intermediate, which is subsequently reduced to the target amine.
The synthesis begins with the activation of 2,5-dichlorothiophene-3-carboxylic acid. This is commonly achieved by converting the carboxylic acid into a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,5-dichlorothiophene-3-carbonyl chloride is then reacted with ammonia or an ammonia equivalent to form 2,5-dichlorothiophene-3-carboxamide. This amidation step is a standard nucleophilic acyl substitution reaction.
The crucial final step is the reduction of the carboxamide to the corresponding amine. Powerful reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a widely used reagent for the reduction of amides to amines and does not typically affect the halogen substituents on the thiophene ring under standard conditions. fluorochem.co.uk The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the product.
An alternative, though less common, approach could involve the conversion of the carboxylic acid to an ester, such as methyl 2,5-dichlorothiophene-3-carboxylate. However, the reduction of an ester to an amine is a more complex transformation, often requiring conversion to the amide first. Direct reduction of the ester would yield the corresponding alcohol, (2,5-dichlorothiophen-3-yl)methanol.
Table 1: Representative Conditions for Amide Reduction
| Step | Reagents and Conditions | Product |
|---|
Advanced Synthetic Protocols and Green Chemistry Aspects
Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For the synthesis of this compound and related compounds, several advanced protocols are being explored.
Catalytic Approaches (e.g., transition metal catalysis)
Transition metal catalysis offers powerful tools for the formation of C-N bonds and for reduction reactions under milder conditions than those required by stoichiometric metal hydrides. One potential catalytic route to this compound is the catalytic hydrogenation of 2,5-dichlorothiophene-3-carbonitrile. This nitrile can be prepared from the corresponding carboxylic acid amide by dehydration, for instance using phosphorus oxychloride (POCl₃).
The catalytic hydrogenation of the nitrile to the primary amine can be achieved using various transition metal catalysts, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to ensure high yield and selectivity, and to avoid dehalogenation of the thiophene ring.
Another catalytic approach is reductive amination. This method starts from 2,5-dichlorothiophene-3-carbaldehyde, which can be reacted with an ammonia source in the presence of a reducing agent and often a catalyst. While direct reductive amination with ammonia can be challenging, specialized catalytic systems are being developed to facilitate this transformation.
Table 2: Potential Catalytic Routes
| Starting Material | Reaction Type | Catalyst/Reagents |
|---|---|---|
| 2,5-Dichlorothiophene-3-carbonitrile | Catalytic Hydrogenation | H₂, Pd/C or Raney Ni |
| 2,5-Dichlorothiophene-3-carbaldehyde | Reductive Amination | NH₃, H₂, Transition Metal Catalyst (e.g., Ni, Rh) |
Photochemical or Electrochemical Methods (if applicable to derivatives)
Photochemical and electrochemical methods represent cutting-edge approaches in organic synthesis, often enabling unique reactivity under mild conditions. While specific applications to the synthesis of this compound are not widely documented, related transformations suggest potential applicability.
Visible-light-mediated photoredox catalysis has been employed for the C-H amination of thiophenes, offering a direct way to form C-N bonds. However, these methods typically target the C2 or C5 positions of the thiophene ring and may not be suitable for the synthesis of a 3-aminomethyl derivative without significant modification.
Electrochemical methods could potentially be applied to the reduction of the amide or nitrile precursor. The electrochemical reduction of carboxamides has been studied, although it can be complicated by side reactions. Similarly, the electrochemical reduction of nitriles is a known process. These methods avoid the use of hazardous chemical reducing agents but require specialized equipment and optimization of reaction parameters such as electrode material, solvent, and electrolyte.
Solvent-Free or Low-Environmental-Impact Syntheses
Green chemistry principles encourage the reduction or elimination of hazardous solvents. For the synthesis of thiophene derivatives, solvent-free and microwave-assisted reactions are gaining traction.
Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. The amidation of the acid chloride and potentially the reduction of the amide could be amenable to microwave heating, potentially reducing reaction times and energy consumption.
Solvent-free reactions, where the neat reactants are mixed, sometimes with a solid support or catalyst, represent an ideal green synthetic method. Mechanochemical approaches, using ball milling to promote reactions in the solid state, are also emerging as a solvent-free alternative for various transformations. While specific examples for the synthesis of this compound using these techniques are not yet reported, they represent a promising area for future research to develop more sustainable synthetic routes.
Chemical Reactivity and Mechanistic Investigations of 2,5 Dichlorothiophen 3 Yl Methanamine
Reactivity of the Primary Amine Functionality
The primary amine group attached to the methylene (B1212753) bridge is a potent nucleophile and a site for various condensation and cyclization reactions. Its reactivity is characteristic of a typical primary alkylamine, allowing for a host of classical amine-centered transformations.
Nucleophilic Acylation, Alkylation, and Arylation Reactions
The lone pair of electrons on the nitrogen atom of (2,5-Dichlorothiophen-3-yl)methanamine facilitates its reaction with a variety of electrophiles.
Acylation: It readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, treatment with acetyl chloride would yield N-((2,5-dichlorothiophen-3-yl)methyl)acetamide.
Alkylation: Nucleophilic substitution reactions with alkyl halides lead to the formation of secondary and tertiary amines. The extent of alkylation can be controlled by stoichiometry, although overalkylation to form the quaternary ammonium (B1175870) salt is possible.
Arylation: The amine can undergo arylation, for example, through nucleophilic aromatic substitution on highly electron-deficient aryl halides or via metal-catalyzed processes like the Buchwald-Hartwig amination, where it can act as the amine coupling partner. wikipedia.org
Condensation Reactions Leading to Imines and Schiff Bases
As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comorientjchem.org This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to give the final C=N double bond. masterorganicchemistry.comyoutube.com The process is reversible and can be driven to completion by removing water from the reaction mixture. youtube.com
These reactions are highly general, allowing for the introduction of a wide variety of substituents depending on the carbonyl compound used. nanobioletters.com
Table 1: Examples of Imine Formation from this compound
| Carbonyl Reactant | Product Name | Product Structure |
| Benzaldehyde | (E)-N-benzylidene-1-(2,5-dichlorothiophen-3-yl)methanamine | |
| Acetone | (E)-N-(propan-2-ylidene)-1-(2,5-dichlorothiophen-3-yl)methanamine | |
| Cyclohexanone | (E)-N-cyclohexylidene-1-(2,5-dichlorothiophen-3-yl)methanamine |
Cyclization Reactions for Heterocycle Formation (e.g., ureas)
The primary amine is a key functional group for the construction of various nitrogen-containing heterocycles. A prominent example is the formation of urea (B33335) derivatives. Reaction with isocyanates provides a direct route to unsymmetrical ureas. researchgate.net For example, reacting this compound with an aryl isocyanate (Ar-N=C=O) yields an N-aryl-N'-((2,5-dichlorothiophen-3-yl)methyl)urea.
Alternatively, treatment with phosgene (B1210022) or its equivalents, such as triphosgene, can generate an isocyanate intermediate in situ, which can then react with another amine to form a urea. nih.govmdpi.com This step is fundamental in the synthesis of many bioactive molecules. nih.gov
Oxidation and Reduction Chemistry of the Amine Group
The primary amine functionality can be subjected to both oxidation and reduction, although these are less common transformations compared to its nucleophilic reactions.
Oxidation: Controlled oxidation of the primary amine can lead back to an imine or, under harsher conditions, to other nitrogen-containing functional groups. organic-chemistry.org
Reduction: While the amine itself is already in a reduced state, the term "reduction chemistry" in this context often refers to reductive amination. This process involves the initial formation of an imine with a carbonyl compound, which is then reduced in the same pot using a reducing agent like sodium cyanoborohydride to form a secondary amine. masterorganicchemistry.com
Reactivity of the Halogenated Thiophene (B33073) Nucleus
The two chlorine atoms on the thiophene ring are susceptible to substitution via metal-catalyzed cross-coupling reactions. These reactions are a cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds. wiley.comyoutube.com The chlorine at the 5-position is generally more reactive than the one at the 2-position in many thiophene systems, potentially allowing for site-selective reactions. nih.gov
Metal-Catalyzed Cross-Coupling Reactions
The dichlorothiophene moiety can serve as the electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. This allows for the attachment of aryl, alkyl, vinyl, and other groups to the thiophene core.
Suzuki-Miyaura Coupling: This reaction pairs the dichlorothiophene with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org It is a highly versatile method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and other conjugated systems. nih.govmdpi.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid and reductive elimination to yield the product. libretexts.org
Stille Coupling: The Stille reaction couples the substrate with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org While effective, the toxicity of the tin reagents is a significant drawback. libretexts.org The mechanism is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner. illinois.edu Negishi coupling is known for its high reactivity and functional group tolerance. escholarship.org
Buchwald-Hartwig Amination: In this case, the C-Cl bonds of the thiophene ring react with a primary or secondary amine in the presence of a palladium catalyst and a strong base to form a new C-N bond. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for synthesizing N-aryl or N-heteroaryl derivatives directly from the corresponding halides. rug.nl The catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the aryl chloride. purdue.edu
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions on the Dichlorothiophene Nucleus
| Reaction Name | Nucleophilic Partner (R-M) | Typical Catalyst/Ligand | Base | Bond Formed | General Scheme |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | C-C | |
| Stille Coupling | R-Sn(Alkyl)₃ | Pd(PPh₃)₄ | None/Additive (CuI) | C-C | |
| Negishi Coupling | R-ZnX | PdCl₂(dppf) | None | C-C | |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / XPhos | NaOtBu, K₃PO₄ | C-N |
Nucleophilic Aromatic Substitution (SNAr) on the Dichlorothiophene Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated aromatic and heteroaromatic compounds. The reaction typically requires the presence of electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the two chlorine atoms at the C2 and C5 positions serve as potential leaving groups.
The general mechanism for SNAr involves a two-step process:
Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com
Elimination: The leaving group departs, restoring the aromaticity of the thiophene ring and yielding the substituted product.
The reactivity of the thiophene ring in SNAr reactions is highly dependent on the electronic nature of its substituents. Electron-withdrawing groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy and accelerating the reaction. youtube.com Conversely, electron-donating groups destabilize this intermediate and deactivate the ring towards nucleophilic attack.
Table 1: Predicted Influence of Substituents on SNAr Reactivity
| Substituent Group | Position | Electronic Effect | Influence on Meisenheimer Complex | Predicted Effect on SNAr Rate |
|---|---|---|---|---|
| Chlorine | C2, C5 | Inductively Withdrawing | Stabilization | Activating |
| Methanamine | C3 | Inductively Donating | Destabilization | Deactivating |
Regioselectivity and Stereoselectivity in Thiophene Functionalization
Regioselectivity
When a molecule possesses multiple potential leaving groups, the site of nucleophilic attack is determined by regioselectivity. For this compound, a key question is whether a nucleophile would preferentially substitute the chlorine at the C2 or the C5 position. Several factors influence this outcome:
Electronic Effects: The inherent electronic properties of the thiophene ring favor substitution at the α-positions (C2 and C5) over the β-positions. In this case, both leaving groups are at α-positions. The electron-donating C3-methanamine group would increase electron density more significantly at the adjacent C2 position than at the more distant C5 position, potentially making the C5 position more electrophilic and thus the preferred site of attack.
Steric Hindrance: The methanamine substituent at C3 provides steric bulk around the C2 position, which could hinder the approach of a nucleophile. This steric effect would favor substitution at the less hindered C5 position.
Based on studies of other di-substituted heterocycles, where regioselectivity is often a delicate balance of these effects, it is plausible that substitution at the C5 position would be favored to minimize steric hindrance. nih.govresearchgate.net
Table 2: Factors Influencing Regioselective SNAr
| Factor | Favoring Attack at C2 | Favoring Attack at C5 | Rationale |
|---|---|---|---|
| Electronic Effect of -CH₂NH₂ | ✓ | The electron-donating group deactivates the adjacent C2 position more strongly. | |
| Steric Hindrance | ✓ | The C5 position is less sterically encumbered than the C2 position. | |
| Intermediate Stability | Debatable | Debatable | The stability of the respective Meisenheimer complexes would need computational analysis to determine definitively. |
Stereoselectivity
Stereoselectivity refers to the preferential formation of one stereoisomer over another. The starting molecule, this compound, is achiral. An SNAr reaction on this substrate would only have stereochemical implications if the nucleophile is chiral or if the reaction creates a new chiral center and one enantiomer or diastereomer is formed in excess. Standard SNAr reactions with achiral nucleophiles would result in an achiral or racemic product.
Mechanistic Studies of Key Transformations
While direct mechanistic studies on this compound are not available, the following sections outline the expected mechanistic features based on computational and experimental studies of analogous SNAr reactions. nih.govgithub.io
Elucidation of Reaction Pathways and Transition States
The SNAr reaction on thiophene derivatives is generally understood to proceed through a two-step pathway involving a distinct intermediate. nih.gov
Reactant Complex (RC): The reactants, the thiophene and the nucleophile, form an initial complex.
First Transition State (TS1): The system passes through a first transition state corresponding to the nucleophilic attack on the thiophene ring. Computational studies on related systems show this is typically the highest energy barrier and thus the rate-determining step. github.io
Second Transition State (TS2): The system overcomes a second, usually smaller, energy barrier corresponding to the cleavage of the carbon-chlorine bond.
Product Complex (PC): The final products, the substituted thiophene and the chloride ion, form a complex before diffusing apart.
Density Functional Theory (DFT) calculations are a standard tool for mapping such reaction pathways and characterizing the geometry and energy of transition states and intermediates. youtube.comrsc.org
Table 3: Representative Calculated Free Energy Profile for SNAr on a Substituted Thiophene (Analogous System) Data adapted from a computational study on the reaction of 2-methoxy-5-nitrothiophene (B1629715) with pyrrolidine. nih.gov
| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Reactant Complex | 0.0 |
| Step 1 | Transition State 1 (TS1) | +24.1 |
| Intermediate | Meisenheimer Complex | +19.4 |
| Step 2 | Transition State 2 (TS2) | +20.1 |
| Products | Product Complex | -16.5 |
Note: This data illustrates a typical profile for an activated thiophene. The activation energy for this compound is expected to be significantly higher due to the deactivating C3-substituent.
Kinetic Studies and Rate Law Determination
Rate = k[this compound][Nucleophile]
Where 'k' is the second-order rate constant.
Kinetic studies on analogous systems often involve monitoring the reaction progress using techniques like UV-Vis spectroscopy or NMR. researchgate.net Such studies allow for the determination of rate constants and activation parameters (enthalpy and entropy of activation), which provide insight into the transition state. For example, Brönsted-type correlations, which relate the rate constant to the basicity or nucleophilicity of the attacking nucleophile, can help elucidate the nature of the rate-determining step.
Table 4: Hypothetical Rate Law Parameters
| Parameter | Description | Expected Value/Behavior |
|---|---|---|
| k (Rate Constant) | A measure of the reaction speed. | Expected to be small, requiring elevated temperatures. |
| Order w.r.t. Thiophene | The power to which the thiophene concentration is raised in the rate law. | 1 |
| Order w.r.t. Nucleophile | The power to which the nucleophile concentration is raised in the rate law. | 1 |
| Overall Order | The sum of the individual orders. | 2 |
Investigation of Intermediates and Catalytic Cycles
The primary intermediate in the SNAr pathway is the Meisenheimer complex . Direct observation of this species is often difficult as it is typically a high-energy, transient species. Its existence is usually inferred from kinetic data and supported by computational modeling. nih.gov For this compound, the Meisenheimer complex would be an anionic diene with an sp³-hybridized carbon at the site of nucleophilic attack (either C2 or C5). The destabilizing effect of the C3-methanamine group on this anionic intermediate would make it particularly short-lived and difficult to detect.
SNAr reactions are generally not catalytic processes, as they involve a stoichiometric reaction between the substrate and the nucleophile. Catalysis is not a feature of the core mechanism. However, in some contexts, phase-transfer catalysts may be employed to facilitate reactions between a water-soluble nucleophile and an organic-soluble substrate, but this does not alter the fundamental non-catalytic nature of the substitution itself. No catalytic cycles involving the nucleophilic aromatic substitution of this compound have been described in the literature.
Synthesis and Transformations of Derivatives and Analogues of 2,5 Dichlorothiophen 3 Yl Methanamine
Modifications at the Aminomethyl Nitrogen
The primary amine of (2,5-Dichlorothiophen-3-yl)methanamine serves as a key handle for a variety of functionalization reactions, including N-alkylation to form secondary and tertiary amines, and acylation to produce amides, sulfonamides, carbamates, and ureas. Furthermore, its basic nature allows for the formation of quaternary ammonium (B1175870) salts.
Synthesis of Secondary and Tertiary Amine Derivatives
The conversion of the primary amine to secondary and tertiary amines can be accomplished through several standard synthetic methodologies.
Reductive Amination: This is a highly effective one-pot method for generating substituted amines. unive.it The process involves the initial reaction of this compound with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), and catalytic hydrogenation. unive.itresearchgate.netnih.gov The choice of carbonyl compound dictates the nature of the substituent introduced. For example, reaction with formaldehyde (B43269) followed by reduction yields the N,N-dimethyl derivative, while reaction with other aldehydes or ketones provides access to a diverse range of N-alkyl and N-benzyl analogues. organic-chemistry.org
Direct N-Alkylation: Secondary and tertiary amines can also be prepared through direct alkylation of the nitrogen atom with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov This reaction typically requires a base to neutralize the hydrogen halide formed as a byproduct. To synthesize tertiary amines, this method may require forcing conditions or the use of stronger alkylating agents. nih.govnih.gov A challenge with direct alkylation is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. nih.gov
| Product | Method | Reagents and Conditions | Reference |
|---|---|---|---|
| N-Benzylthis compound | Reductive Amination | Benzaldehyde, NaBH(OAc)₃, Dichloroethane (DCE), rt | unive.itorganic-chemistry.org |
| N,N-Dimethylthis compound | Reductive Amination (Eschweiler-Clarke) | Formaldehyde, Formic Acid, heat | organic-chemistry.org |
| N-Ethylthis compound | Direct Alkylation | Ethyl bromide, K₂CO₃, Acetonitrile, reflux | nih.gov |
Preparation of Amide, Sulfonamide, Carbamate, and Urea (B33335) Analogues
The nucleophilic primary amine readily reacts with various electrophilic reagents to yield a range of stable and functionally diverse derivatives.
Amides: Amide synthesis is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid anhydride. libretexts.orgyoutube.com Alternatively, direct coupling with a carboxylic acid can be mediated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction is general and allows for the introduction of a vast array of acyl groups. libretexts.org
Sulfonamides: Sulfonamide derivatives are prepared by the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base such as pyridine (B92270) or triethylamine. ekb.egnih.gov This method is robust and provides access to a wide variety of sulfonamides, a functional group of significant interest in medicinal chemistry. researchgate.netresearchgate.net
Carbamates: Carbamate analogues can be formed by treating the amine with a chloroformate (e.g., ethyl chloroformate, benzyl chloroformate) or by reacting it with an alcohol in the presence of a carbonyl source like phosgene (B1210022) or a phosgene equivalent. organic-chemistry.org Milder, modern methods involve the reaction of amines with carbon dioxide and an alcohol, activated by Mitsunobu reagents. nih.govbohrium.com
Ureas: Unsymmetrical ureas are commonly synthesized by reacting the primary amine with an isocyanate. nih.gov Alternatively, phosgene-free methods, such as the reaction of the amine with carbonyldiimidazole (CDI) followed by the addition of a second amine, are often preferred for safety and convenience. nih.gov Another approach involves the DBU-catalyzed reaction of the amine with carbon dioxide to form an in-situ isocyanate, which is then trapped by another amine. nih.govbohrium.com
| Derivative Type | General Reaction | Example Reagents | Reference |
|---|---|---|---|
| Amide | Amine + Acyl Chloride | Acetyl chloride, Benzoyl chloride | libretexts.org |
| Sulfonamide | Amine + Sulfonyl Chloride | p-Toluenesulfonyl chloride, Methanesulfonyl chloride | nih.gov |
| Carbamate | Amine + Chloroformate | Ethyl chloroformate, Boc-anhydride (for Boc-carbamate) | organic-chemistry.org |
| Urea | Amine + Isocyanate | Phenyl isocyanate, Methyl isocyanate | nih.gov |
Formation of Quaternary Ammonium Salts
The exhaustive alkylation of the primary amine leads to the formation of quaternary ammonium salts. This transformation is typically accomplished by reacting this compound with an excess of a suitable alkylating agent, such as methyl iodide. The reaction proceeds through the intermediate secondary and tertiary amines until the nitrogen atom is fully alkylated, resulting in a positively charged quaternary ammonium cation with a corresponding counter-anion (e.g., iodide).
Functionalization of the Thiophene (B33073) Ring System
The two chlorine atoms on the thiophene ring provide reactive sites for further molecular elaboration, primarily through metal-catalyzed cross-coupling reactions. Altering these halogen substituents is a key strategy for modulating the electronic properties and steric profile of the molecule. For most reactions on the thiophene ring, the primary amine must first be protected (e.g., as a Boc-carbamate) to prevent side reactions or catalyst deactivation.
Altering Halogen Substitution Patterns
The chlorine atoms at the 2- and 5-positions of the thiophene ring exhibit different reactivities, which can potentially be exploited for selective transformations. While direct displacement is challenging, these positions can be modified through various synthetic sequences. For instance, lithiation followed by quenching with an electrophile can replace a halogen atom, although controlling regioselectivity can be difficult. Vapor phase chlorination at high temperatures is a known method for producing polychlorinated thiophenes, indicating the stability of the ring to harsh conditions but also the potential for further halogenation. beilstein-journals.org Conversely, selective dehalogenation could potentially be achieved using specific catalysts or reaction conditions to yield mono-chlorinated analogues. The synthesis of 2,5-dichlorothiophene (B70043) itself often starts from 2-chlorothiophene, highlighting a stepwise halogenation approach. google.com
Introduction of Diverse Substituents (e.g., alkyl, aryl, heteroaryl groups via cross-coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the halogenated positions of the thiophene ring.
Suzuki-Miyaura Coupling: This is one of the most widely used methods for introducing aryl and heteroaryl substituents. rsc.org The reaction couples the chlorinated thiophene (after protection of the amine) with a boronic acid or boronate ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₃PO₄, Na₂CO₃). nih.govmdpi.com Research on related di-halogenated thiophenes has shown that such couplings proceed in moderate to good yields. mdpi.comnih.gov By selecting different arylboronic acids, a wide library of 2,5-diaryl or selectively mono-aryl thiophene derivatives can be synthesized. nih.govnih.gov The relative reactivity of the C2 and C5 positions can influence the outcome, potentially allowing for regioselective mono-arylation under controlled conditions. nih.govd-nb.info
Other cross-coupling reactions like Stille (using organostannanes), Heck (using alkenes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines) are also, in principle, applicable to this scaffold, providing access to an even greater diversity of functionalized analogues.
| Starting Material (Protected) | Boronic Acid | Conditions | Product | Reference |
|---|---|---|---|---|
| Boc-(2,5-Dichlorothiophen-3-yl)methanamine | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C | Boc-(5-Phenyl-2-chlorothiophen-3-yl)methanamine | mdpi.comnih.gov |
| Boc-(2,5-Dichlorothiophen-3-yl)methanamine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C | Boc-(5-(4-Methoxyphenyl)-2-chlorothiophen-3-yl)methanamine | nih.govmdpi.com |
| Boc-(2,5-Dichlorothiophen-3-yl)methanamine | Phenylboronic acid (2.5 eq.) | Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C | Boc-(2,5-Diphenylthiophen-3-yl)methanamine | nih.gov |
Design and Synthesis of Conjugates and Polymeric Structures
The primary amino group of this compound is a key functional handle for its incorporation into larger molecular and macromolecular systems. This can be achieved through the formation of stable covalent bonds, such as amide or imide linkages, with appropriate comonomers or linking units. The resulting polymers can exhibit interesting properties derived from the thiophene moiety, such as conductivity and fluorescence, which can be modulated by the polymer backbone and side chains.
The synthesis of oligomers and polymers from this compound typically involves condensation reactions with difunctional or polyfunctional monomers. The choice of the linker molecule is crucial as it significantly influences the properties of the resulting polymer, such as its solubility, thermal stability, and conformational flexibility.
One of the most common approaches is the synthesis of polyamides . This involves the reaction of the diamine derivative of this compound (or the aminomethyl compound itself if used as a chain terminator or for grafting) with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides. researchgate.net The reaction proceeds via nucleophilic acyl substitution, forming robust amide bonds. A variety of diacyl chlorides can be employed to tune the polymer properties. For instance, aromatic diacyl chlorides can introduce rigidity and enhance thermal stability, while aliphatic diacyl chlorides can increase flexibility.
Another important class of polymers accessible from this compound are polyimides . These are known for their exceptional thermal and chemical resistance. The synthesis typically involves a two-step process: first, the reaction of a diamine with a dianhydride to form a poly(amic acid), followed by a cyclodehydration step (thermal or chemical) to yield the final polyimide. Thiophene-containing diamines have been successfully used to prepare polyimides with high refractive indices and good thermal stability. nih.gov
The table below summarizes representative linker types and the resulting polymer classes that can be hypothetically synthesized from this compound, based on established polymerization reactions with analogous amine compounds.
| Linker Type | Reactive Groups | Resulting Polymer Class | Potential Properties |
| Aliphatic Diacyl Chloride | -COCl | Aliphatic Polyamide | Increased flexibility, lower melting point |
| Aromatic Diacyl Chloride | -COCl | Aromatic Polyamide (Aramid) | High strength, thermal stability |
| Aliphatic Dianhydride | -C(O)OC(O)- | Aliphatic Polyimide | Improved solubility, processability |
| Aromatic Dianhydride | -C(O)OC(O)- | Aromatic Polyimide | Excellent thermal and chemical resistance |
| Diisocyanate | -NCO | Polyurea | Good elastomeric properties, hydrogen bonding |
This table is illustrative and based on general polymer chemistry principles.
The structure of this compound and its derivatives makes them attractive candidates for the construction of supramolecular assemblies and frameworks. These ordered structures are formed through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com
The amine group is a potent hydrogen bond donor, while the nitrogen and the sulfur atom in the thiophene ring can act as hydrogen bond acceptors. This allows for the formation of predictable hydrogen bonding motifs, which can direct the self-assembly of molecules into one-, two-, or three-dimensional networks. For example, the interaction of the amine group with carboxylic acid functionalities on other molecules can lead to the formation of well-defined co-crystals or salts with specific packing arrangements. mdpi.com
The flat, aromatic nature of the thiophene ring facilitates π-π stacking interactions. These interactions are crucial for the organization of thiophene-based molecules in the solid state and can influence the electronic properties of the resulting assembly. The chlorine substituents on the thiophene ring can also participate in halogen bonding, a specific type of non-covalent interaction that can further stabilize the supramolecular architecture.
The self-assembly of thiophene derivatives can lead to the formation of various nanostructures, such as nanowires, nanoribbons, and 2D crystalline sheets. nih.govjournalskuwait.org The morphology of these structures is highly dependent on the molecular design, including the nature of substituents and the processing conditions. For instance, the attachment of long alkyl chains can influence the packing and lead to the formation of lamellar structures.
The table below outlines the key non-covalent interactions and the potential resulting supramolecular structures for derivatives of this compound.
| Driving Non-Covalent Interaction | Interacting Moieties | Potential Supramolecular Structure |
| Hydrogen Bonding | Amine (donor), Nitrogen/Sulfur/Carbonyl (acceptor) | 1D chains, 2D sheets, co-crystals |
| π-π Stacking | Thiophene rings | Lamellar structures, columnar stacks |
| Halogen Bonding | Chlorine atoms | Stabilized 2D or 3D networks |
| Van der Waals Forces | Alkyl chains (if present) | Ordered domains, influence on packing |
This table is illustrative and based on principles of supramolecular chemistry and known behavior of thiophene derivatives.
Applications of 2,5 Dichlorothiophen 3 Yl Methanamine As a Chemical Building Block
Precursor in Complex Organic Synthesis (Non-Biomedical Focus)
The presence of a primary amine group attached to a dichlorinated thiophene (B33073) core makes (2,5-Dichlorothiophen-3-yl)methanamine a valuable starting material for the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic scaffolds.
Role in the Synthesis of Nitrogen-Containing Heterocyclic Scaffolds (e.g., pyrazoles, thiazoles, thiadiazoles)
While direct synthesis of pyrazoles, thiazoles, and thiadiazoles from this compound is not explicitly detailed in available literature, the fundamental reactivity of the amine group allows for its theoretical application in established synthetic routes for these heterocycles.
Pyrazoles: The synthesis of pyrazoles typically involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.govias.ac.in Although this compound is not a hydrazine, it could be chemically modified to introduce the necessary functionality. For instance, the amine could be converted to a hydrazine derivative, which could then react with various diketones to yield pyrazoles bearing the 2,5-dichlorothiophen-3-yl moiety. A related compound, 3-acetyl-2,5-dichlorothiophene (B158969), has been successfully used to synthesize a pyrazole (B372694) derivative, demonstrating the compatibility of the dichlorothiophene ring system in pyrazole synthesis. researchgate.net
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method that involves the reaction of a thioamide with an α-haloketone. bepls.comfrontiersin.org The primary amine of this compound could be converted into a thioamide through reaction with a suitable thiocarbonyl transfer reagent. This resulting thioamide could then undergo the Hantzsch cyclization with various α-haloketones to produce a library of 2-aminothiazoles substituted with the (2,5-Dichlorothiophen-3-yl)methyl group.
Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazides through cyclization reactions. nih.govnih.gov The primary amine of this compound could react with thiophosgene (B130339) or a related reagent to form an isothiocyanate, which upon reaction with hydrazine would yield a thiosemicarbazide (B42300). Subsequent intramolecular cyclization, often acid-catalyzed, would lead to the formation of a 1,3,4-thiadiazole (B1197879) ring. Another route involves the reaction of hydrazonoyl chlorides with hydrazine-carbodithioate derivatives. nih.gov
Table 1: Potential Synthetic Routes to Heterocycles from this compound
| Heterocycle | General Synthetic Strategy | Potential Role of this compound |
| Pyrazole | Condensation of a hydrazine with a 1,3-dicarbonyl compound. | Conversion to a hydrazine derivative for subsequent cyclization. |
| Thiazole | Hantzsch synthesis: reaction of a thioamide with an α-haloketone. | Conversion to a thioamide for subsequent cyclization. |
| Thiadiazole | Cyclization of a thiosemicarbazide. | Conversion to a thiosemicarbazide for subsequent cyclization. |
Utility in Multi-Component Reactions for Structural Diversity
Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and molecular diversity. nih.govnih.gov The primary amine functionality of this compound makes it an ideal candidate for participation in various MCRs.
For example, in the Ugi four-component reaction, an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine to form a dipeptide-like structure. This compound could serve as the amine component, leading to the rapid generation of a library of complex molecules bearing the dichlorothiophenyl moiety. Similarly, in the Passerini three-component reaction, an isocyanide, a carboxylic acid, and a carbonyl compound react to form an α-acyloxy carboxamide. While the amine itself is not a direct component, it can be readily converted to an isocyanide, which could then participate in this reaction. The products of these MCRs could serve as scaffolds for further chemical modifications, leveraging the reactivity of the chloro-substituents on the thiophene ring.
Contributions to Materials Science and Polymer Chemistry
The unique electronic and structural features of the thiophene ring make it a valuable component in the design of functional materials, particularly conducting polymers.
Monomer for Functional Polymers (e.g., conducting polymers, specialized resins)
Polythiophenes are a well-known class of conducting polymers with applications in organic electronics. The properties of these polymers can be tuned by introducing substituents on the thiophene ring. While the direct polymerization of this compound is not documented, its structure suggests potential as a monomer.
The amine group could be protected, and the resulting monomer could be polymerized through various methods, such as oxidative polymerization using FeCl₃ or electrochemical polymerization. mdpi.com The chlorine atoms on the thiophene ring could potentially be substituted post-polymerization to further functionalize the polymer. The aminomethyl group would introduce a site for further chemical modification, allowing for the creation of functional polymers with tailored properties, such as solubility, processability, and sensor capabilities. For instance, the amine group could be used to attach other functional moieties or to cross-link polymer chains to form specialized resins.
Table 2: Potential Polymerization of this compound Derivatives
| Polymer Type | Potential Polymerization Method | Potential Properties and Applications |
| Conducting Polymer | Oxidative Chemical or Electrochemical Polymerization | Organic electronics, sensors, antistatic coatings |
| Functional Resin | Cross-linking through the amine functionality | Adhesives, coatings, ion-exchange resins |
Ligand in Coordination Chemistry for Metal-Catalyzed Reactions
The nitrogen atom of the primary amine and the sulfur atom of the thiophene ring in this compound can act as coordination sites for metal ions. This makes the compound a potential ligand for the formation of coordination complexes. nih.govcardiff.ac.ukrsc.orgrsc.org The resulting metal complexes could find applications in catalysis.
The amine group can be readily modified, for example, by reaction with salicylaldehyde (B1680747) to form a Schiff base ligand. Such ligands can coordinate with various transition metals to form stable complexes. The electronic properties of the thiophene ring, influenced by the chloro substituents, would in turn affect the properties of the metal center, potentially leading to novel catalytic activities. These complexes could be explored as catalysts in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations.
Intermediate in Agrochemical or Industrial Chemical Synthesis
Thiophene derivatives are known to be present in various biologically active compounds, including agrochemicals. semanticscholar.org The combination of a reactive amine and a halogenated thiophene ring in this compound makes it a plausible intermediate in the synthesis of such compounds.
The primary amine can be a nucleophile in reactions to build more complex structures. For example, it could react with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, and ureas, respectively. These functional groups are commonly found in agrochemicals. The chlorine atoms on the thiophene ring also provide handles for further synthetic modifications, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce additional diversity. While no specific agrochemicals derived directly from this compound are reported in the searched literature, the structural analogy to other thiophene-based pesticides suggests its potential in this area.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2,5-Dichlorothiophen-3-yl)methanamine, and what purity benchmarks should be established during synthesis?
- Methodology :
- Synthetic Routes : Utilize halogen-directed coupling reactions or nucleophilic substitution on pre-functionalized thiophene scaffolds. For example, potassium (3E)-4-(2,5-dichlorothiophen-3-yl)-2-oxobut-3-enoate (a precursor) can be reduced to yield the target amine .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in ethanol.
- Purity Benchmarks : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound, and how can conflicting data be resolved?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions and amine functionality. FT-IR to confirm N-H stretches (3200–3400 cm⁻¹).
- Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve bond angles and packing structures .
- Data Resolution : Cross-validate NMR shifts with computational simulations (e.g., DFT) and address discrepancies by re-examining solvent effects or crystal twinning .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Safety Measures :
- PPE : Nitrile gloves, lab coat, and goggles. Use in a fume hood to avoid inhalation (H335 hazard) .
- Spill Management : Neutralize with dilute acetic acid, absorb with inert material (e.g., vermiculite), and dispose as halogenated waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing halogen displacement side reactions?
- Methodology :
- Catalytic Systems : Employ Pd/C or Raney nickel for selective hydrogenation of nitro intermediates under mild H₂ pressure (1–3 atm) .
- Temperature Control : Maintain reactions at 0–5°C to suppress undesired C-Cl bond cleavage.
- Monitoring : Use TLC or in situ IR to detect intermediates and adjust reaction time accordingly .
Q. What strategies are effective in resolving contradictions between computational simulations and experimental data (e.g., NMR, X-ray) for this compound?
- Methodology :
- DFT Refinement : Optimize molecular geometries using Gaussian or ORCA software, accounting for solvent effects (e.g., PCM model).
- Crystallographic Validation : Compare experimental X-ray bond lengths/angles with computed values to identify systematic errors (e.g., thermal motion) .
- Dynamic NMR : Perform variable-temperature NMR to detect conformational flexibility that may explain shifts .
Q. What experimental designs are recommended for assessing the structure-activity relationships (SAR) of this compound derivatives in anticancer research?
- Methodology :
- Derivative Synthesis : Introduce substituents (e.g., methoxy, fluoro) at the thiophene or amine positions to modulate electronic and steric effects .
- Bioactivity Assays :
- Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- SAR Table :
| Derivative | Substituent Position | IC₅₀ (μM) | Notes |
|---|---|---|---|
| Parent | None | 25.3 | Baseline |
| 4-Fluoro | Thiophene-C4 | 12.1 | Enhanced activity |
| 3-Methoxy | Amine-N | 38.7 | Reduced potency |
Q. How can in silico modeling be integrated with biochemical assays to predict and validate the biological targets of this compound?
- Methodology :
- Target Prediction : Use molecular docking (AutoDock Vina) against protein databases (e.g., PDB) to identify potential enzyme/receptor interactions .
- Validation : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity (Kd) for top-predicted targets .
- Pathway Analysis : Use KEGG or Reactome to map affected pathways (e.g., apoptosis, kinase signaling) .
Notes
- Data Sources : Avoid non-peer-reviewed platforms (e.g., commercial catalogs). Prioritize crystallographic data from SHELX-refined structures and bioactivity studies from journals like Molecules .
- Safety Compliance : Adhere to institutional guidelines for halogenated amine handling, referencing SDS protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
